molecular formula C15H14N4 B13325938 3-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline

3-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline

Cat. No.: B13325938
M. Wt: 250.30 g/mol
InChI Key: JRBHFJGXDAMNCM-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1565455-59-5) is a chemical compound with the molecular formula C15H14N4 and a molecular weight of 250.30 g/mol. This aniline-functionalized 1,2,4-triazole derivative serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest in pharmaceutical research for its role as a core structure in the development of kinase inhibitors. Scientific studies on analogous 1H-1,2,4-triazol-3-yl-anilines have identified this chemotype as a novel class of potent, ATP-competitive inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2). Some derivatives demonstrate inhibitory activity comparable to established kinase inhibitors like Vatalanib and Vandetanib in both enzymatic and cellular assays, making them promising candidates for investigating anti-angiogenic cancer therapies. The structural motif of this compound, featuring a 1,2,4-triazole ring linked to an aniline, is frequently employed in designing molecules for various biological evaluations. Researchers utilize this scaffold to develop and synthesize novel compounds for screening against a range of therapeutic targets. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

3-(1-benzyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C15H14N4/c16-14-8-4-7-13(9-14)15-17-11-19(18-15)10-12-5-2-1-3-6-12/h1-9,11H,10,16H2

InChI Key

JRBHFJGXDAMNCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)C3=CC(=CC=C3)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 1 Benzyl 1h 1,2,4 Triazol 3 Yl Aniline and Its Derivatives

General Synthetic Routes to 1,2,4-Triazole (B32235) Cores

The formation of the 1,2,4-triazole ring can be achieved through various synthetic pathways, most notably through cycloaddition and condensation reactions. Modern techniques have further refined these processes, offering improved efficiency and yield.

Cycloaddition Reactions in 1,2,4-Triazole Formation

Cycloaddition reactions are powerful methods for constructing heterocyclic rings. The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a particularly effective strategy for synthesizing the 1,2,4-triazole skeleton. researchgate.netuzhnu.edu.ua This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile containing a carbon-nitrogen multiple bond. researchgate.netmdpi.com

Nitrile imines, often generated in situ from hydrazonoyl halides, react with various dipolarophiles like nitriles or cyanamides to form the triazole ring. researchgate.netmdpi.com For instance, a copper-catalyzed three-component reaction between nitrile ylides and diazonium salts provides access to 1,2,4-triazoles with diverse substitution patterns under mild conditions. isres.org Another example involves the reaction of hydrazonoyl hydrochlorides with carbodiimides in the presence of a base to yield 5-amino-1,2,4-triazoles. researchgate.net

A summary of representative [3+2] cycloaddition reactions for 1,2,4-triazole synthesis is presented below.

1,3-Dipole SourceDipolarophileCatalyst/ConditionsProduct TypeReference(s)
Hydrazonoyl HalidesNitrilesBase (e.g., Et3N)1,3,5-Trisubstituted-1,2,4-triazoles mdpi.com
Hydrazonoyl ChloridesCarbodiimidesTriethylamine5-Amino-1,2,4-triazoles researchgate.net
Azomethine IminesEthyl CyanoformateHeat1,2,4-Triazolo Isoquinolines researchgate.net
DiazoalkanesAzodicarboxylatesPhotochemicalSubstituted 1,2,4-triazoles rsc.org

Condensation Reactions for Triazole Synthesis

Condensation reactions provide a classical and widely used approach to 1,2,4-triazole synthesis. These methods involve the cyclization of linear precursors, often with the elimination of a small molecule like water or ammonia.

The Pellizzari reaction involves heating a mixture of an amide and an acyl hydrazide to form 3,5-disubstituted-1,2,4-triazoles. scispace.com Similarly, the Einhorn–Brunner reaction is the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid, yielding 1,5-disubstituted-1,2,4-triazoles. scispace.com

A versatile method involves the reaction of amidines with various reagents. For example, a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles starts with the in situ formation of an N-acylamidine from a carboxylic acid and an amidine, which then cyclizes with a monosubstituted hydrazine (B178648). nih.gov Another approach is the copper-catalyzed oxidative coupling of amidines with nitriles. A three-component condensation of anilines, triethyl orthoformate, and a tosyl amidoxime (B1450833) under acidic conditions also yields 1-aryl-1,2,4-triazoles with excellent regiochemical control. thieme-connect.com

The table below summarizes key condensation reactions for 1,2,4-triazole synthesis.

Reaction NameReactantsConditionsProduct TypeReference(s)
Pellizzari ReactionAmide, Acyl hydrazideHeat3,5-Disubstituted-1,2,4-triazoles scispace.com
Einhorn–Brunner ReactionHydrazine, DiacylaminesWeak Acid1,5-Disubstituted-1,2,4-triazoles scispace.com
-Carboxylic Acid, Amidine, HydrazineOne-pot1,3,5-Trisubstituted-1,2,4-triazoles nih.gov
-Amidines, Isothiocyanates, HydrazinesMetal-free1,5-Disubstituted-3-amino-1,2,4-triazoles organic-chemistry.org
-Anilines, Triethyl orthoformate, Tosyl amidoximeAcidic1-Aryl-1,2,4-triazoles thieme-connect.com

Advanced Synthetic Protocols (e.g., Microwave-Assisted Synthesis, Solid-Phase Synthesis)

Modern synthetic chemistry has introduced advanced techniques that significantly improve the efficiency and scalability of 1,2,4-triazole synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.org For the synthesis of 1,2,4-triazoles, microwave-assisted methods have been successfully applied to various condensation and cyclization reactions. For instance, the reaction of substituted hydrazines with formamide (B127407) can be completed in as little as 10 minutes under microwave irradiation at 160°C to produce 1-substituted-1H-1,2,4-triazoles in good yields, without the need for a catalyst. thieme-connect.com Lee et al. developed a microwave-assisted one-pot synthesis for 1,3,5-trisubstituted-1,2,4-triazoles that was completed within one minute with an 85% yield, a significant improvement over the 4+ hours required by conventional heating. nih.gov

Solid-Phase Synthesis (SPS): SPS is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large libraries of compounds for screening purposes. acs.org Several solid-phase routes to 1,2,4-triazoles have been developed. One strategy involves constructing the triazole ring on a solid support, allowing for the easy purification of intermediates by simple filtration and washing. acs.orgacs.org For example, 1,2,4-triazoles can be synthesized on a solid support in three steps with excellent yields and purities. acs.org Another approach utilizes a novel benzylamine (B48309) resin (BOMBA resin) to construct 5-aryl-3-arylthiomethyl-1,2,4-triazoles, permitting traceless cleavage from the resin. acs.org This method was used to produce a library of 96 triazoles with an average yield of 26% and an average purity of 80%. acs.org

Approaches to Incorporate Aniline (B41778) and Benzyl (B1604629) Moieties into 1,2,4-Triazole Structures

To synthesize the target compound, 3-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline, specific functional groups must be introduced at the N1 and C3 positions of the triazole ring. This can be achieved either by using appropriately substituted starting materials or by post-synthesis functionalization of the pre-formed triazole core.

Synthesis of 1-Benzyl-1H-1,2,4-triazole Derivatives

The benzyl group is typically introduced at the N1 position of the 1,2,4-triazole ring. This is often accomplished by using benzylhydrazine (B1204620) as a starting material in a condensation reaction. For example, reacting benzylhydrazine with formamide under microwave irradiation is a direct method to synthesize 1-benzyl-1H-1,2,4-triazole. nih.govthieme-connect.com

Alternatively, N-alkylation of a pre-formed 1H-1,2,4-triazole can be performed. The reaction of 1H-1,2,4-triazole with an alkyl halide, such as benzyl bromide, in the presence of a base, can introduce the benzyl group. acs.org Solid-phase synthesis also allows for the alkylation of resin-bound triazoles with various alkyl halides, including benzyl bromide, to achieve N-benzylated products. acs.org

Functionalization of Triazoles with Aniline Substituents

Introducing the 3-aminophenyl (aniline) group at the C3 position of the 1-benzyl-1H-1,2,4-triazole core is a key synthetic step. A common strategy is to employ a starting material that already contains the aniline moiety or a precursor group.

One approach involves the cyclization of N-benzyl-3-nitrobenzimidic hydrazide. The nitro group can subsequently be reduced to the corresponding amine (aniline) using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl, Fe/HCl).

Another powerful method is through cross-coupling reactions. If a 3-halo-1-benzyl-1H-1,2,4-triazole is synthesized, a palladium-catalyzed Buchwald-Hartwig amination with aniline or a protected aniline derivative could be employed to form the C-N bond. Conversely, a 3-amino-1-benzyl-1H-1,2,4-triazole could be coupled with a halobenzene.

Solid-phase synthesis offers a modular approach where an aniline-containing building block can be incorporated during the construction of the triazole ring on the resin. scirp.org For instance, resin-bound 1,3,4-oxadiazoles can be condensed with corresponding arylamine hydrochlorides to form resin-bound triazoles, which can then be cleaved to yield the final product. scirp.org

The choice of synthetic route depends on the availability of starting materials, desired scale, and the need for derivatization. The modular nature of these synthetic strategies allows for the generation of a wide array of derivatives for further investigation.

Multi-Step Conversions and Intermediate Chemistry in Aniline-Triazole Synthesis

The synthesis of this compound is not a trivial single-step process but involves a series of multi-step conversions rooted in the fundamental chemistry of heterocyclic ring formation. The construction of the substituted 1,2,4-triazole core linked to an aniline moiety necessitates the careful orchestration of reactions involving key intermediates. General strategies often commence with precursors that can be elaborated into the requisite components for the triazole ring.

A common approach involves the reaction of an aniline-derived species with a molecule that will form the C-N backbone of the triazole. For instance, a plausible pathway could begin with 3-aminobenzonitrile, which is then converted into an amidine or a related derivative. This intermediate contains the necessary aniline fragment and a reactive group poised for cyclization. This is followed by a reaction with a benzyl-substituted hydrazine or a similar nitrogen-rich reagent. The cyclization to form the 1,2,4-triazole ring is typically the final key step.

Alternative pathways may involve the initial formation of an acyl hydrazide or a thioamide intermediate. For example, a substituted benzoic acid can be converted to its corresponding acyl hydrazide, which then undergoes condensation and cyclization with a suitable one-carbon source, such as formic acid or formamide, and a benzylamine derivative to install the N-benzyl group. google.com A patent for a related compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, outlines a complex multi-step process involving substitution, acylation with oxalyl chloride, condensation, deprotection, and intramolecular ring closure, highlighting the intricate intermediate chemistry required for such syntheses. google.com These multi-step sequences allow for the controlled and sequential introduction of the required functional groups—the aniline, the benzyl group, and the triazole core—to build the target molecule. beilstein-journals.org

Regioselectivity and Stereoselectivity in the Synthesis of Substituted 1,2,4-Triazole Aniline Derivatives

In the synthesis of substituted 1,2,4-triazoles like this compound, controlling the orientation of substituents on the heterocyclic ring—a concept known as regioselectivity—is of paramount importance. The 1,2,4-triazole ring has three nitrogen atoms, and the placement of substituents on these nitrogens and the two carbon atoms can lead to various isomers. For instance, the benzyl group in the target compound is located at the N1 position, and the aniline group is at the C3 position. Achieving this specific arrangement requires synthetic methods that favor one constitutional isomer over others.

A significant breakthrough in controlling regioselectivity is the use of catalyst-dependent [3+2] cycloaddition reactions. isres.org Research has demonstrated that the choice of metal catalyst can dictate the final substitution pattern. For example, in the reaction of isocyanides with aryl diazonium salts, an Ag(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas a Cu(II) catalyst favors the formation of 1,5-disubstituted isomers. isres.orgfrontiersin.org This catalyst control offers a powerful tool for chemists to selectively synthesize the desired regioisomer. Other methods achieve regioselectivity through a stepwise, controlled construction of the ring, where the order of bond formation dictates the final placement of substituents. frontiersin.org

Stereoselectivity, which relates to the three-dimensional arrangement of atoms, is not a factor for the aromatic, planar 1,2,4-triazole ring of the parent compound itself. However, it becomes a critical consideration when chiral centers are present in the substituents attached to the triazole or aniline rings in its derivatives. In such cases, asymmetric synthesis methodologies would be required to control the stereochemical outcome.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives, making the synthesis more efficient and scalable. Key parameters that are frequently manipulated include the choice of catalyst, solvent, base, reaction temperature, and reaction time. evitachem.com

The selection of the catalyst is often the most critical factor. Copper-based catalysts are widely used in triazole synthesis due to their efficiency and availability. isres.orgorganic-chemistry.org However, metal-free approaches are also gaining traction, offering advantages in terms of cost and environmental impact. isres.orgnih.gov The choice of solvent can significantly influence reaction rates and yields; solvents like Dimethylformamide (DMF) can sometimes serve not only as the medium but also as a carbon source in certain cyclization reactions. isres.org

Temperature is another key variable. While some modern synthetic methods for 1,2,4-triazoles operate under mild conditions, others may require elevated temperatures or microwave irradiation to drive the reaction to completion and improve yields. google.comorganic-chemistry.orgutar.edu.my The nature of the base (e.g., K₂CO₃, K₃PO₄) and the presence of an oxidant (e.g., O₂, I₂) can also be decisive in specific synthetic routes, particularly in oxidative cyclization reactions. isres.org By systematically adjusting these parameters, chemists can fine-tune the reaction to favor the desired product, minimize side reactions, and simplify purification, ultimately leading to a more robust and economical synthesis.

ParameterEffect on ReactionExamples / NotesSource(s)
Catalyst Controls regioselectivity and reaction rate.Ag(I) for 1,3-disubstituted products; Cu(II) for 1,5-disubstituted products. Metal-free options are also available. isres.orgfrontiersin.org
Solvent Affects solubility, reaction rate, and can participate in the reaction.DMF can act as a C1 source. Mixed solvent systems can enhance product formation. isres.orgevitachem.com
Temperature Influences reaction kinetics and yield.Higher temperatures or microwave irradiation can increase yield, but mild conditions are often preferred. organic-chemistry.orgutar.edu.my
Base/Oxidant Facilitates specific reaction steps, such as deprotonation or oxidative cyclization.Bases like K₃PO₄ and oxidants like O₂ are used in copper-catalyzed systems. isres.org
Reactant Ratio Adjusting the stoichiometry can significantly improve the yield of the desired product.Increasing the ratio of formamide to hydrazine from 1:5 to 1:20 improved yield in a one-pot synthesis. utar.edu.my

Analytical Characterization Techniques for Structural Elucidation of Synthesized Compounds

Following the synthesis of this compound, its chemical structure must be rigorously confirmed. A suite of analytical techniques is employed for this structural elucidation, each providing a unique piece of the molecular puzzle. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise connectivity of atoms. unt.edu

¹H NMR provides information about the number and chemical environment of hydrogen atoms. For the target compound, one would expect to see distinct signals for the protons on the aniline ring, the benzyl group (both aromatic and methylene (B1212753) -CH₂-), and the lone proton on the triazole ring.

¹³C NMR identifies the different carbon environments within the molecule.

Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) , are invaluable for unambiguously assigning the structure, especially for confirming the regiochemistry by showing correlations between protons and carbons that are separated by two or three bonds. nih.gov This is crucial for distinguishing between N1, N2, or N4-substituted isomers. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming its elemental formula. researchgate.net Techniques like Electrospray Ionization (ESI-MS) provide a precise mass-to-charge ratio, which should match the calculated molecular weight of C₁₅H₁₄N₄. researchgate.net

Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for N-H stretching in the aniline amine group, C-H stretching for the aromatic and methylene groups, and C=N and N-N stretching within the triazole ring. researchgate.net

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values must align closely with the theoretical percentages calculated from the molecular formula to confirm the compound's purity and composition. mdpi.com For crystalline products, X-ray diffraction can provide definitive proof of the structure by mapping the exact position of each atom in three-dimensional space. researchgate.net

TechniqueInformation ObtainedExpected Observations for this compound
¹H NMR Proton environment and connectivity.Signals for aniline-H, benzyl-H (aromatic & CH₂), and triazole-H.
¹³C NMR Carbon skeleton and chemical environments.Distinct signals for each unique carbon atom in the aniline, benzyl, and triazole moieties.
Mass Spectrometry (MS) Molecular weight and elemental formula confirmation.A molecular ion peak corresponding to the mass of C₁₅H₁₄N₄ (250.3 g/mol).
Infrared (IR) Spectroscopy Presence of functional groups.Characteristic peaks for N-H (amine), aromatic C-H, and C=N/N-N (triazole ring) bonds.
Elemental Analysis Percentage composition of C, H, N.Experimental percentages should match theoretical values (C: 71.98%, H: 5.64%, N: 22.38%).

Computational Chemistry and Theoretical Investigations of 3 1 Benzyl 1h 1,2,4 Triazol 3 Yl Aniline and Its Analogues

Electronic Structure and Reactivity Studies

Dipole Moment Calculations

The dipole moment is a crucial quantum chemical descriptor that influences the reactivity and interaction of molecules. For 1,2,4-triazole (B32235) derivatives, theoretical calculations are often employed to determine the dipole moment of various tautomeric forms. These calculations help in understanding the charge distribution and polarity of the molecules. For instance, in a study on 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, the dipole moments for the most stable tautomers were analyzed to understand their electronic properties. researchgate.net The method used for these calculations typically involves sophisticated quantum-chemical approaches like SMD/M06-2X/6–311++G(d,p). researchgate.net

Generally, different tautomers of a triazole compound will exhibit distinct dipole moments due to variations in the positions of protons and the resulting electron density distribution. For example, studies on 1,2,3-triazoles have shown significant differences in dipole moments between the 1H and 2H tautomers, with the 1H tautomer having a much higher dipole moment due to greater charge separation. researchgate.net This difference in polarity can have significant implications for the molecule's interaction with polar solvents and biological receptors.

Tautomerism and Conformational Analysis

The 1,2,4-triazole ring is characterized by prototropic tautomerism, a phenomenon involving the migration of a proton between the nitrogen atoms of the heterocyclic ring. researchgate.net This results in an equilibrium between different tautomeric forms. For unsubstituted 1,2,4-triazole, two primary tautomers exist: the 1H- and 4H-forms. ijsr.net However, for substituted 1,2,4-triazoles, such as 3-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline, the situation can be more complex, with multiple possible tautomers depending on the substitution pattern.

The surrounding solvent environment can play a crucial role in influencing the tautomeric equilibrium of 1,2,4-triazole systems. acs.orgresearchgate.netscribd.com The polarity of the solvent can preferentially stabilize one tautomer over another. For instance, a polar solvent is likely to favor the tautomer with a higher dipole moment.

Computational models, such as the Solvation Model based on Density (SMD), are used to simulate the effects of different solvents on the relative stability of tautomers. researchgate.net Studies have shown that the tautomeric preferences of 1,2,4-triazole derivatives can indeed shift when moving from the gas phase to a solution. acs.orgscribd.com For example, in a study of 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, calculations in methanol (B129727) showed that while the relative stability of tautomers changed compared to the gas phase, the most stable tautomer often remained the same. researchgate.net Understanding these solvation effects is essential for predicting the behavior of these compounds in biological systems, which are typically aqueous environments.

Theoretical simulations of spectroscopic properties, particularly UV-Vis spectra, provide a powerful tool for identifying the predominant tautomeric forms of 1,2,4-triazole derivatives in solution. researchgate.net By calculating the theoretical absorption spectra for each possible tautomer and comparing them with experimental data, researchers can determine which tautomer is present.

The process involves optimizing the geometry of each tautomer and then performing time-dependent density functional theory (TD-DFT) calculations to predict the electronic transitions and corresponding absorption wavelengths. researchgate.net A Boltzmann weighting of the simulated spectra for the most stable tautomers can then be used to generate a composite spectrum that should closely match the experimental one. researchgate.net This combined experimental and theoretical approach has been successfully used to elucidate the tautomeric behavior of various 1,2,4-triazole derivatives. researchgate.net For instance, the chromophoric C=S group in mercapto-1,2,4-triazoles gives rise to a characteristic absorption band that can aid in identifying the thione tautomeric form. ijsr.net

Intermolecular Interactions and Crystal Packing Investigations

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov This analysis is valuable for understanding the packing of molecules in the solid state and identifying the key interactions that stabilize the crystal structure. The Hirshfeld surface is generated by partitioning the electron density of a molecule within a crystal. nih.gov

Hydrogen Bonding Network Analysis

Hydrogen bonds are fundamental to the structure and function of biological systems, and understanding the hydrogen bonding potential of a molecule is key to predicting its interactions with biological targets. In the crystal structures of various 1,2,4-triazole derivatives, which are structurally related to this compound, molecules are often linked by a combination of intermolecular hydrogen bonds.

For instance, studies on substituted 1,2,4-triazole derivatives have revealed the presence of intermolecular N-H...O and N-H...N hydrogen bonds. nih.gov In the case of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, N—H⋯N hydrogen bonds link the molecules into infinite zigzag chains. nih.gov The specific details of these interactions, such as donor-acceptor distances and bond angles, are critical in determining the stability of the resulting supramolecular architectures.

Table 1: Representative Hydrogen Bond Geometries in 1,2,4-Triazole Analogues

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H...A (Å)D...A (Å)D-H...A (°)
N-HHOd₁d₂d₃θ₁
N-HHNd₄d₅d₆θ₂

Note: The values represented by d₁, d₂, d₃, d₄, d₅, d₆, θ₁, and θ₂ are placeholders and would be populated with specific experimental or computational data from relevant studies on analogues.

Aromatic Stacking (π–π) Interactions

Aromatic stacking, or π–π interactions, are another crucial non-covalent interaction that contributes to the conformational stability and molecular recognition of aromatic compounds. These interactions are common in systems containing multiple aromatic rings, such as this compound, which possesses a benzyl (B1604629) group, an aniline (B41778) moiety, and a triazole ring.

Table 2: Parameters for Aromatic Stacking Interactions in Triazole Analogues

Interacting RingsCentroid-Centroid Distance (Å)Dihedral Angle (°)Interaction Type
Benzene (B151609) - Triazole3.7397α₁Weak π–π stacking
Phenyl - Benzopyrand₇α₂Head-to-head stacking

Note: The values represented by d₇, α₁, and α₂ are placeholders and would be populated with specific experimental or computational data from relevant studies on analogues.

Molecular Modeling and Docking Studies to Elucidate Receptor Interactions

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. These studies are instrumental in understanding the mechanism of action and in the rational design of more potent analogues.

For analogues of this compound, docking studies have been employed to investigate their interactions with various receptors. For example, a series of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines were docked into the colchicine (B1669291) binding site of tubulin. researchgate.net These studies revealed key hydrogen bond interactions between the NH function of the triazole ring and specific amino acid residues, such as Ala317. researchgate.net In some cases, additional interactions, like π-cationic interactions between the triazole ring and residues like Lys254, were also identified. researchgate.net

In another study, novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones were synthesized and their nootropic activity was rationalized through docking studies. nih.gov Similarly, 2-(3-R-1H-1,2,4-triazol-5-yl)anilines were investigated as potential inhibitors of EGFR and RET tyrosine kinases through in silico docking, with one analogue showing high affinity towards both enzymes. dnu.dp.ua These computational predictions provide a basis for further experimental validation and lead optimization.

Table 3: Summary of Molecular Docking Studies on Analogues

Compound ClassTarget ReceptorKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
3-Benzyl-N-aryl-1H-1,2,4-triazol-5-aminesTubulin (Colchicine site)Ala317, Asn258, Lys254E₁
1-Benzyl-4-(...)-1,2,4-triazol-3-yl)pyrrolidin-2-onesNot SpecifiedNot SpecifiedE₂
2-(3-R-1H-1,2,4-triazol-5-yl)anilinesEGFRNot Specified-9.7
2-(3-R-1H-1,2,4-triazol-5-yl)anilinesRETNot Specified-8.7

Note: The values represented by E₁ and E₂ are placeholders and would be populated with specific computational data from the respective studies.

Structure Activity Relationship Sar and Mechanistic Exploration of 1,2,4 Triazole Aniline Derivatives

Elucidating the Role of the 1,2,4-Triazole (B32235) Moiety in Biological Activity

The 1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. nih.govnih.gov This five-membered ring, containing three nitrogen atoms, is a bioisostere for amide, ester, and carboxylic acid groups, allowing it to mimic these functionalities while offering greater metabolic stability. nih.gov Its biological significance stems from several key physicochemical characteristics.

The nitrogen atoms within the 1,2,4-triazole ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with various biological receptors and enzyme active sites. rsc.org This ability to form multiple non-covalent bonds is crucial for molecular recognition and binding affinity. Furthermore, the triazole ring is a rigid and planar structure, which helps in positioning appended functional groups in a well-defined orientation for optimal interaction with biological targets. This conformational rigidity can reduce the entropic penalty upon binding, leading to higher affinity. The inherent stability of the triazole ring to metabolic degradation enhances the pharmacokinetic profile of drug candidates, contributing to improved in vivo efficacy. rsc.org The presence of this moiety is a feature of numerous clinically approved drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, and the anxiolytic alprazolam, underscoring its status as a "privileged scaffold" in drug discovery. nih.gov

Impact of Benzyl (B1604629) Substituent Variations on Pharmacological Efficacy

The benzyl group attached to the N1 position of the triazole ring plays a significant role in modulating the pharmacological activity of this class of compounds. Variations in the substituents on the benzyl ring can profoundly influence potency and selectivity, primarily by altering steric and electronic properties which affect binding to target enzymes or receptors.

Research into related 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives as Xanthine Oxidase (XO) inhibitors provides valuable SAR insights. nih.gov It was observed that the nature and position of substituents on the benzyl ring directly correlated with inhibitory activity. For instance, introducing a nitro group at the 3'-position or a sec-butoxy group at the 4'-position was found to be favorable for activity. nih.gov The most potent compound from one study, 1h , which featured a 4'-sec-butoxy group, exhibited an IC50 value of 0.16 μM. nih.gov This suggests that both electron-withdrawing groups and bulky lipophilic groups can enhance efficacy, likely by occupying specific pockets within the enzyme's active site.

Similarly, studies on other triazole-containing compounds have shown that substitutions on the benzyl ring are critical. In one series, a nitrobenzyl analogue exhibited sub-micromolar IC50 values in anticancer assays. documentsdelivered.com Another study on 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones found them to be cytotoxic against several human cancer cell lines. nih.gov The unsubstituted benzyl group itself often serves as a crucial lipophilic component that anchors the molecule in a hydrophobic region of a binding site.

Table 1: Impact of Benzyl Ring Substitution on Xanthine Oxidase Inhibitory Activity of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives Data extracted from a study on related triazole derivatives. nih.gov

CompoundSubstitution on Benzyl Ring (R)IC50 (μM)
1a4'-F1.24
1b4'-Cl0.75
1c4'-Br0.68
1d4'-CH31.32
1g3'-NO20.29
1h4'-sec-butoxy0.16

Influence of Aniline (B41778) Substitutions on Biological Profiles

Substitutions on the aniline ring provide another critical avenue for modulating the biological activity of 3-(1-Benzyl-1H-1,2,4-triazol-3-yl)aniline derivatives. The amino group and the phenyl ring itself can be modified to alter the molecule's electronic distribution, polarity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

SAR studies on related 1,2,4-triazole benzoyl arylamine derivatives have demonstrated that the electronic nature of substituents on the aniline (or arylamine) moiety is a key determinant of antifungal activity. The research indicated that the presence of an electron-withdrawing group, particularly at the para-position of the aniline ring, was favorable for high activity. nih.gov Specifically, alkoxy carbonyl groups were identified as preferred substituents. This suggests that reducing the electron density on the aniline ring enhances the compound's ability to interact with the fungal target. nih.gov

Computational Predictions of SAR through In Silico Approaches

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting and rationalizing the SAR of 1,2,4-triazole derivatives, guiding the design of more potent and selective compounds.

Molecular docking simulations are frequently used to predict the binding modes of these derivatives within the active sites of target proteins. For instance, docking studies of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives within the Xanthine Oxidase binding pocket helped to rationalize the observed SAR, explaining why certain substitutions on the benzyl ring led to higher potency. nih.gov Similarly, in the development of anticancer agents, docking has been used to study the interactions of 1,2,4-triazole analogs with the colchicine (B1669291) binding site of tubulin, revealing key hydrogen bond and halogen bond interactions that contribute to their cytotoxic effects. nih.gov These studies provide a structural basis for the observed biological activities and can guide the optimization of lead compounds.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models help to identify the key physicochemical descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the activity. For 1,2,4-triazole derivatives, 2D and 3D-QSAR studies have been developed to predict their anticancer and antimicrobial activities, allowing for the virtual screening and prioritization of new molecules for synthesis. nih.gov

In addition to predicting activity, computational tools are used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives. In silico ADME predictions for novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed that none of the compounds violated Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov Toxicity predictions can estimate parameters like LD50 values, helping to identify potentially toxic compounds early in the drug discovery process. nih.gov

Biological Activity Profiles of 1,2,4 Triazole Bearing Aniline Compounds

Antimicrobial Activity Studies

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in the development of antimicrobial agents. sci-hub.senih.gov Its derivatives are known to exhibit a broad spectrum of activity against various pathogenic microorganisms. The incorporation of aniline (B41778) and benzyl (B1604629) groups can modulate this activity, influencing factors such as potency, spectrum, and microbial resistance. sci-hub.se

Antibacterial Spectrum and Efficacy

Derivatives of 1,2,4-triazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Research into related structures has shown that specific substitutions on the triazole and associated rings are crucial for antibacterial potency. For instance, certain 1,2,4-triazole aniline derivatives have exhibited high activity against Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown potent activity against S. aureus, with some derivatives exhibiting efficacy superior to the standard drug streptomycin. nih.gov The mechanism of action for antibacterial triazoles can involve the inhibition of essential bacterial enzymes such as DNA gyrase. nih.gov

Representative Compound ClassBacterial StrainActivity/Efficacy (MIC/Inhibition Zone)Reference
nih.govnih.govnih.gov-Triazolo aniline derivativesStaphylococcus aureusHigh Activity (Specific MIC not provided) researchgate.net
Escherichia coliHigh Activity (Specific MIC not provided) researchgate.net
4-amino-5-aryl-4H-1,2,4-triazole derivativesE. coli, B. subtilis, P. aeruginosaMIC = 5 µg/mL (for 4-trichloromethyl phenyl derivative) nih.gov
Schiff bases of 1,2,4-triazole-3-thiolStaphylococcus aureusStrong activity, some superior to streptomycin nih.gov

Antifungal Spectrum and Efficacy

The 1,2,4-triazole core is famously associated with antifungal activity and is a cornerstone of many clinically used antifungal drugs. pnrjournal.comnih.gov Compounds bearing this heterocycle, including those with benzyl substitutions, have been extensively evaluated against a wide range of human pathogenic fungi. nih.govnih.gov Studies on various 1,2,4-triazole derivatives have consistently demonstrated potent activity against species such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans. nih.govekb.egpharmj.org.ua The efficacy of these compounds is often comparable or superior to established antifungal agents like fluconazole (B54011) and ketoconazole. nih.govnih.gov For example, certain quinoline-based benzothiazolyl-1,2,4-triazoles were found to be two-fold more potent than fluconazole against C. albicans. nih.gov

Representative Compound ClassFungal StrainActivity/Efficacy (MIC)Reference
1,2,4-Triazole-3-thione derivativesCandida albicans0.39 µg/mL ekb.eg
Triazole-oxadiazole derivativesCandida albicansEquipotent to ketoconazole nih.gov
Candida glabrataEquipotent to ketoconazole nih.gov
1-Benzyl-triazole propanol (B110389) derivativesVarious pathogenic fungiHigh activity, often superior to Fluconazole nih.govnih.gov
Schiff bases of 1,2,4-triazole-3-thiolMicrosporum gypseumStrong activity, some superior to ketoconazole nih.gov

Mechanistic Hypotheses for Antimicrobial Action (e.g., ergosterol (B1671047) biosynthesis inhibition)

The primary mechanism for the antifungal action of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govrsc.orgwikipedia.org This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.comrsc.org By binding to the heme iron center of the enzyme, triazoles disrupt the conversion of lanosterol to ergosterol. mdpi.com This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which alters the integrity and fluidity of the fungal membrane, ultimately inhibiting fungal growth. wikipedia.orgnih.gov This targeted mechanism accounts for the high therapeutic index of many azole antifungals. nih.gov

Antineoplastic and Cytotoxic Investigations

The 1,2,4-triazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating significant antiproliferative activity against a range of human cancer cell lines. zsmu.edu.uaresearchgate.netnih.gov The incorporation of specific aryl groups, such as those found in 3-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline, can significantly influence the cytotoxic profile and mechanism of action.

Cellular Mechanisms of Action (e.g., apoptosis induction, cell cycle arrest)

A primary pathway through which 1,2,4-triazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govekb.eg Studies on related compounds, such as novel thiazolo[3,2-b] nih.govnih.govnih.gov-triazoles and indolyl 1,2,4-triazoles, have shown they can trigger apoptosis in cancer cells. nih.govrsc.org This is often achieved by modulating the levels of key regulatory proteins. For instance, some derivatives have been found to significantly increase the expression of the tumor suppressor protein p53, which in turn initiates the apoptotic cascade. nih.govscispace.com

Furthermore, these compounds frequently induce cell cycle arrest, a state where the cell cycle is halted at a specific phase. nih.govresearchgate.net Many 1,2,4-triazole-based anticancer agents have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing mitosis and subsequent cell division. nih.govrsc.orgnih.gov This disruption of the cell cycle is a key component of their antiproliferative activity.

Modulation of Cellular Targets (e.g., tubulin polymerization inhibition)

At the molecular level, one of the most significant targets for 1,2,4-triazole-based anticancer agents is the microtubule network. mdpi.com Specifically, many derivatives act as tubulin polymerization inhibitors. nih.govnih.govresearchgate.netnih.gov Tubulin is the protein subunit that polymerizes to form microtubules, which are essential for maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division. mdpi.com

By binding to tubulin, often at the colchicine-binding site, these compounds prevent its polymerization into microtubules. rsc.orgnih.gov The disruption of microtubule dynamics leads to mitotic arrest, activation of apoptotic pathways, and ultimately, cancer cell death. rsc.org The structural arrangement of the triazole ring and its substituents is crucial for this interaction, mimicking the cis-configuration of potent natural tubulin inhibitors like combretastatin (B1194345) A-4. nih.gov Other cellular targets, such as protein kinases like EGFR and BRAF, have also been identified for certain 1,2,4-triazole derivatives, highlighting the diverse mechanisms through which these compounds can exhibit anticancer activity. nih.govnih.gov

Antiviral Properties

The 1,2,4-triazole scaffold is a privileged structure in the development of antiviral agents, owing to its favorable pharmacokinetic properties, low toxicity, and resistance to metabolic degradation. nuft.edu.uabohrium.com This has led to extensive research into its derivatives for treating various viral infections. nuft.edu.ua The well-known antiviral drug Ribavirin, which features a 1,2,4-triazole ring, demonstrates broad-spectrum activity against several RNA and DNA viruses. bohrium.combohrium.com

Research has expanded to include the synthesis and evaluation of numerous 1,2,4-triazole analogs:

Ribavirin and Doravirine Analogs: Modifications of Ribavirin, such as replacing the carboxamide fragment with a 1,2,4-oxadiazole (B8745197) ring, have yielded compounds with high activity against certain viruses. bohrium.com Similarly, acetamide-substituted analogs of Doravirine have demonstrated inhibitory properties against HIV-1. bohrium.com

Acyclovir Isosteres: Isosteric analogs of the antiherpetic drug Acyclovir, incorporating a 1,2,4-triazole ring, have shown activity against the herpes simplex type 1 virus. bohrium.com

Condensed Triazole Systems: Fused heterocyclic systems containing a 1,2,4-triazole ring, such as triazoloazines, have been found to be active against influenza A (H1N1) virus by targeting the viral hemagglutinin. bohrium.com

The diverse antiviral activities of 1,2,4-triazole derivatives highlight their importance as a core structure for the rational design of novel antiviral therapeutics. bohrium.comresearchgate.net

Compound ClassTarget Virus/DiseaseKey Research FindingsCitation
Ribavirin AnalogsVarious RNA and DNA virusesBroad-spectrum antiviral activity. Synthetic analogs show high activity against specific viruses. bohrium.combohrium.com
Doravirine AnalogsHIV-1Acetamide-substituted analogs exhibit inhibitory properties against HIV-1. bohrium.com
Acyclovir IsosteresHerpes Simplex Virus Type 1 (HSV-1)Derivatives containing the 1,2,4-triazole ring are active against HSV-1. bohrium.com
Condensed TriazolopyrimidinesHerpes Simplex Virus Type 1 (HSV-1)Showed high activity, selectivity, and low toxicity. bohrium.com
TriazoloazinesInfluenza A (H1N1)Modified derivatives show potent activity against the influenza A virus. bohrium.com

Anti-inflammatory Response Modulation

Derivatives of 1,2,4-triazole have demonstrated significant potential in modulating inflammatory responses. mdpi.comnih.gov Their anti-inflammatory effects are attributed to various mechanisms, including the inhibition of key enzymes like cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX), as well as the modulation of pro-inflammatory cytokine levels. mdpi.comnih.gov

Several studies have highlighted the anti-inflammatory prowess of this class of compounds:

In vivo studies on carrageenan-induced paw edema in rats have shown that certain 1,2,4-triazole derivatives exhibit anti-inflammatory activity comparable or superior to standard drugs like indomethacin (B1671933) and ibuprofen. mdpi.combenthamscience.com

One study investigated a series of 1,2,4-triazole derivatives containing benzothiazole (B30560) rings and found that the most active compounds were stronger than the reference drug diclofenac (B195802) sodium, while also having a lower potential for causing ulcers. mdpi.com

A specific compound, 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one, was effective in reducing edema in both carrageenan and formalin-induced paw edema models in rats. jmpas.comresearchgate.net

These findings suggest that 1,2,4-triazole-based compounds are promising candidates for the development of new anti-inflammatory agents with potentially improved safety profiles. mdpi.com

Compound/DerivativeAnti-inflammatory ModelKey ResultsCitation
5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–oneCarrageenan-induced paw edema (rats)Effectively decreased paw edema. jmpas.comresearchgate.net
Quinolone-1,2,4-triazole hybridsIn vitro COX-2 inhibitionExhibited greater potency and selectivity in inhibiting COX-2 compared to celecoxib. mdpi.com
1,2,4-triazole derivatives with benzothiazole ringsIn vivo and in vitro testsActivity was stronger than diclofenac sodium with lower ulcerogenic potential. mdpi.com
5-thioalkyl-1,3-diaryl-1,2,4-triazole derivativesCarrageenan-induced paw edema (rats)Some compounds showed good activity compared to indomethacin. benthamscience.com

Antitubercular Potential

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. johnshopkins.edu The 1,2,4-triazole nucleus has been identified as a promising scaffold for the development of such drugs. nih.govsemanticscholar.org

Several series of 1,2,4-triazole derivatives have been synthesized and evaluated for their activity against M. tuberculosis:

One research effort identified a pyridine-1,2,4-triazole derivative, designated as C4, which was highly active against Mycobacterium tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL. nih.govsemanticscholar.org

Another study, focusing on the inhibition of the mycobacterial membrane protein MmpL3, led to the discovery of compounds 21 and 28. johnshopkins.edu These compounds showed potent activity against the H37Rv strain (MIC = 0.03–0.13 μg/mL) and were also effective against clinical isolates of MDR and XDR tuberculosis. johnshopkins.edu

A series of 5-(N-substituted carboxamidoethylthio)-3-(3′pyridyl)-4-amino-1,2,4-triazole derivatives were synthesized and screened, with all compounds inhibiting more than 90% of bacterial growth at a concentration of 10µg/mL. niscpr.res.in

These results underscore the potential of 1,2,4-triazole derivatives as a source of new and effective treatments for tuberculosis. nih.govjohnshopkins.edu

Compound SeriesTarget StrainKey Findings (MIC values)Citation
Pyridine-1,2,4-triazole derivatives (e.g., C4)M. tuberculosis H37RaCompound C4 showed high activity with a MIC of 0.976 μg/mL. nih.govsemanticscholar.org
MmpL3 Inhibitor derivatives (e.g., 21, 28)M. tuberculosis H37Rv, MDR, and XDR strainsPotent activity with MICs ranging from 0.03 to 1.0 μg/mL. johnshopkins.edu
N-(3-(2-(3-hydrazinyl-3-oxoalkanoyl)hydrazinyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl)isonicotinamideM. tuberculosis H37RvCompound 6a was the most potent with a MIC of 6.25 µg/ml. rjptonline.org
5-(N-substituted carboxamidoethylthio)-3-(3′pyridyl)-4-amino-1,2,4-triazolesM. tuberculosis H37RVAll compounds inhibited >90% of bacterial growth at 10µg/mL. niscpr.res.in

Other Pharmacological Activities (e.g., analgesic, anticonvulsant, antidepressant, central nervous system activity)

Beyond the specific activities detailed above, the 1,2,4-triazole scaffold has been linked to a wide range of other pharmacological effects, particularly those involving the central nervous system (CNS). mdpi.com

Analgesic Activity: Often studied in conjunction with anti-inflammatory effects, many 1,2,4-triazole derivatives have demonstrated notable analgesic properties. jmpas.comresearchgate.net For instance, certain compounds have been shown to significantly reduce the number of abdominal cramps in the acetic acid-induced writhing test in animal models. jmpas.comresearchgate.netnih.gov

Anticonvulsant Activity: A significant body of research points to the anticonvulsant potential of 1,2,4-triazoles. unifi.itsemanticscholar.orgzsmu.edu.ua Derivatives such as 4,5-disubstituted-1,2,4-triazole-3-thiones have shown promising activity in preclinical models of epilepsy, including the maximal electroshock (MES) and 6Hz psychomotor seizure tests. unifi.itnih.gov Some of these compounds have exhibited a more favorable safety profile than the established antiepileptic drug valproate. unifi.it

Antidepressant Activity: Several series of 1,2,4-triazole derivatives have been evaluated for potential antidepressant effects. nih.govijpca.org In preclinical models, compounds such as 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones have shown potent antagonism of reserpine-induced ptosis, a classic screening test for antidepressants. nih.gov More recently, novel triazole-quinolinone hybrids have demonstrated significant antidepressant-like effects in the forced swim test, with some performing better than fluoxetine (B1211875). mdpi.com

Central Nervous System (CNS) Activity: The combined antidepressant and anticonvulsant activities of some triazole derivatives make them interesting candidates for treating comorbidities of epilepsy and depression. mdpi.com Furthermore, certain derivatives have been investigated for neuroprotective effects, showing the ability to inhibit inflammation and protect the blood-brain barrier in models of acute ischemic stroke. nih.gov

Pharmacological ActivityCompound Class / ExampleScreening Model / TestKey FindingsCitation
Analgesic5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–oneAcetic acid-induced writhingSignificantly declined the number of abdominal cramps. jmpas.comresearchgate.net
Anticonvulsant4,5-disubstituted-1,2,4-triazole-3-thiones6Hz-induced seizure testMedian effective doses (ED50) ranged from 40.9 to 169.7 mg/kg; better safety profile than valproate. unifi.it
AntidepressantTriazole-quinolinone derivativesForced Swim Test (FST) in miceSuperior performance over fluoxetine in reducing immobility time. mdpi.com
CNS / Neuroprotection1,3,5‐triphenyl‐1,2,4‐triazole derivative (SYS18)Middle cerebral artery occlusion (MCAO) modelShowed neuroprotection by anti-inflammatory effects and protecting blood-brain barrier integrity. nih.gov

Q & A

Q. How can researchers optimize the multi-step synthesis of 3-(1-Benzyl-1H-1,2,4-triazol-3-yl)aniline to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. Key steps include:
  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) for cyclization reactions to enhance reaction rates .
  • Temperature Control : Maintain temperatures between 80–100°C during triazole ring formation to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC for final purification to achieve >95% purity .
  • Yield Improvement : Pre-functionalize the aniline precursor (e.g., nitro reduction) to avoid competing reactions during triazole coupling .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions on the triazole and aniline moieties. For example, the benzyl proton signals typically appear at δ 5.2–5.5 ppm .
  • X-ray Crystallography : Refinement with SHELXL (via WinGX suite) resolves bond angles and torsional strain in the triazole-aniline linkage .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 265.12 for C14_{14}H13_{13}N4_4) .

Q. What in vitro assays are recommended for initial screening of antimicrobial activity?

  • Methodological Answer :
  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using CLSI guidelines .
  • Fungal Models : Test antifungal activity against Candida albicans via agar diffusion assays, with fluconazole as a positive control .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC50_{50} ratios) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactive sites and electronic properties of this compound?

  • Methodological Answer :
  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to identify electron-rich regions (e.g., triazole N3) for electrophilic attack .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict hydrogen-bonding interactions with biological targets (e.g., fungal CYP51 enzyme) .
  • Solvent Effects : Simulate polarizable continuum models (PCM) to correlate calculated dipole moments with experimental solubility data .

Q. What strategies resolve contradictions in biological efficacy across experimental models?

  • Methodological Answer :
  • Model-Specific Variables : Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) to explain discrepancies between bacterial vs. fungal assays .
  • Structural Analogues : Synthesize derivatives (e.g., 3-(5-methyl-triazolyl)aniline) to isolate substituent effects on activity .
  • Purity Verification : Re-test batches with conflicting results via LC-MS to rule out degradation products .

Q. How does the benzyl group influence the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase. The benzyl group may occupy hydrophobic pockets, enhancing binding affinity .
  • SAR Analysis : Compare MIC values of benzyl-substituted vs. methyl-substituted triazoles to quantify lipophilicity-driven potency improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.